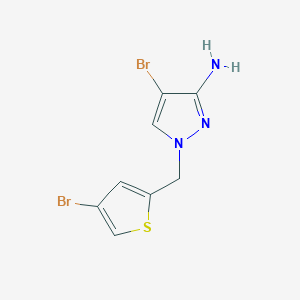
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine: is a chemical compound with an intriguing structure. It combines a pyrazole ring with a bromothiophene moiety, making it an interesting candidate for various applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, aqueous solvents, and functional group tolerance. The choice of boron reagent plays a crucial role in achieving successful coupling reactions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Reactivity: 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring or the bromothiophene group can be replaced.
Common Reagents: Commonly used reagents include palladium catalysts, boron reagents (such as boronic acids or boronate esters), and halides (e.g., bromides).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Functionalization at different positions within the molecule can yield diverse derivatives.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: The compound’s unique structure may find applications in drug discovery, as it could interact with biological targets.
Industry: Its potential as a ligand, catalyst, or intermediate makes it valuable in industrial processes.
Mécanisme D'action
The exact mechanism by which 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity to related molecules in the literature.
Propriétés
Formule moléculaire |
C8H7Br2N3S |
|---|---|
Poids moléculaire |
337.04 g/mol |
Nom IUPAC |
4-bromo-1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
Clé InChI |
LWAMYHSTEQRBOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


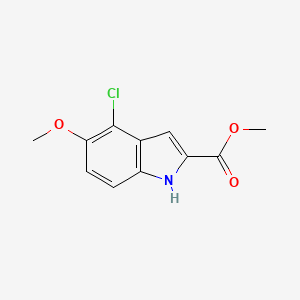
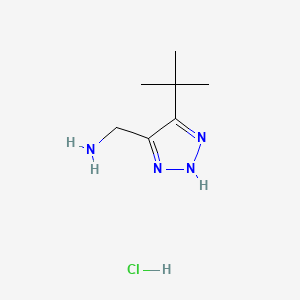
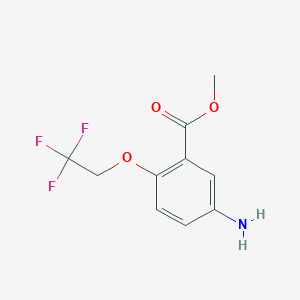
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

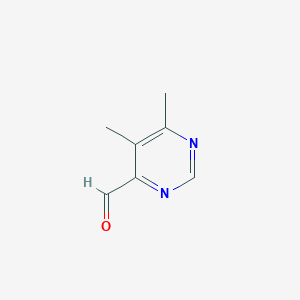

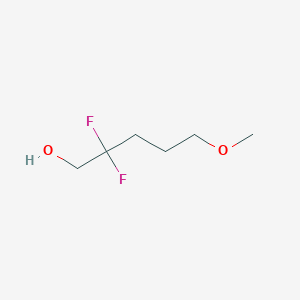
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
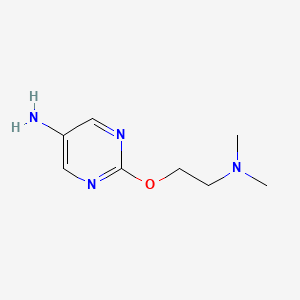
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
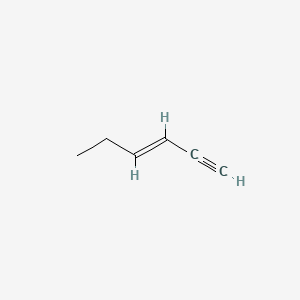
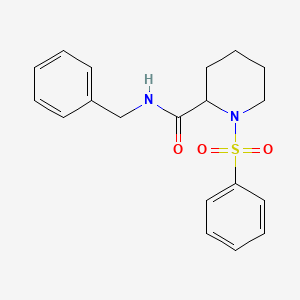
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
